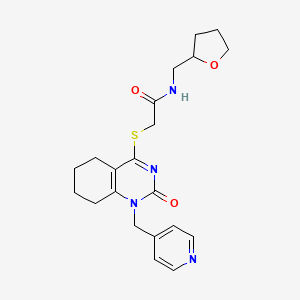

2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a structurally complex molecule featuring a hexahydroquinazolinone core modified with a pyridin-4-ylmethyl group at position 1 and a thioacetamide bridge linked to a tetrahydrofuran-2-ylmethyl substituent. The hexahydroquinazolinone scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The thioacetamide moiety (-S-CO-NH-) enhances metabolic stability compared to oxygenated analogs, while the tetrahydrofuran (THF) ring may improve solubility and bioavailability due to its polar ether functionality .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c26-19(23-12-16-4-3-11-28-16)14-29-20-17-5-1-2-6-18(17)25(21(27)24-20)13-15-7-9-22-10-8-15/h7-10,16H,1-6,11-14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIKTSRCKNJIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates a pyridine ring and a quinazolinone core, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 406.5 g/mol. The structure includes a thioether linkage and an acetamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition alters cellular processes like cell cycle progression and apoptosis.

- Kinase Inhibition : The presence of the quinazolinone ring suggests potential as a kinase inhibitor, which is crucial in cancer therapy as many kinases are involved in cell signaling pathways that regulate cell growth and survival.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that derivatives similar to this compound exhibit broad-spectrum antimicrobial properties. For instance:

- In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimal inhibitory concentrations (MICs) indicating potent antibacterial activity .

Anticancer Potential

The compound's ability to inhibit specific kinases positions it as a candidate for cancer treatment:

- Antiproliferative assays conducted on various cancer cell lines (e.g., HCT116, MCF-7) revealed significant cytotoxic effects at low micromolar concentrations .

Analgesic and Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit analgesic and anti-inflammatory properties:

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Case Study 1 : A study on thioamide derivatives demonstrated that modifications at the pyridine ring significantly influenced antibacterial activity against E. coli and Pseudomonas aeruginosa, highlighting structure-activity relationships (SAR) .

- Case Study 2 : Another investigation focused on the antiproliferative effects of quinazolinone-based compounds against breast cancer cell lines, revealing promising results for further development in targeted therapies .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds similar to this one exhibit various biological activities:

- Kinase Inhibition : The quinazolinone ring present in the structure is commonly associated with kinase inhibitors. This suggests potential applications in targeting specific kinases involved in cancer and other diseases.

- Antimicrobial Activity : Some derivatives of quinazolinones have shown promising antimicrobial properties, making this compound a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The thioether linkage may enhance the compound's ability to modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds:

- Kinase Inhibition Study : A study demonstrated that derivatives with a similar quinazolinone structure effectively inhibited specific kinases associated with tumor growth. This highlights the potential for developing targeted cancer therapies.

- Antimicrobial Evaluation : Research has shown that certain quinazolinone derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting their utility in treating bacterial infections.

- Anti-inflammatory Mechanism : Investigations into the anti-inflammatory properties revealed that these compounds could inhibit pro-inflammatory cytokines, indicating their potential use in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Evidence Source | Potential Application |

|---|---|---|

| Kinase Inhibition | Cancer therapy | |

| Antimicrobial | Infection treatment | |

| Anti-inflammatory | Chronic inflammation management |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the quinazolinone-thioacetamide family, which includes derivatives with varying substituents on the quinazolinone core and acetamide side chain. Key analogues are summarized below:

Physicochemical and Pharmacological Properties

- Solubility : The THF moiety in the target compound likely enhances aqueous solubility compared to purely aromatic side chains (e.g., phenyl or tolyl groups in Compounds 5–10, ).

- Metabolic stability : The thioether linkage resists esterase-mediated hydrolysis more effectively than oxygenated analogs (e.g., Compound 97c–e in , which use hydrazinyl-oxoethyl groups) .

- Bioactivity: While specific data for the target compound are unavailable, structurally related quinazolinones exhibit antimicrobial and anticancer activities.

Q & A

Q. What computational tools are recommended for predicting metabolic pathways?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use StarDrop’s DEREK or MetaSite to identify likely oxidation sites (e.g., tetrahydrofuran ring) .

- In Silico Metabolite ID : Generate metabolite libraries with GLORYx or BioTransformer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.